molecular formula C10H14N2O2 B1287986 Ethyl 2-(methyl(pyridin-2-yl)amino)acetate CAS No. 1249006-32-3

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate

Cat. No.: B1287986
CAS No.: 1249006-32-3
M. Wt: 194.23 g/mol
InChI Key: IJEMCRRHGXYEEI-UHFFFAOYSA-N
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Description

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N

Biochemical Analysis

Biochemical Properties

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity. Long-term studies in vitro or in vivo can provide insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it could exhibit toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant impact on cellular processes. Toxicity studies in animal models can help determine the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport and distribution mechanisms can provide insights into the compound’s activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methyl(pyridin-2-yl)amino)acetate typically involves the esterification of pyridine derivatives. One common method is the reaction of pyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, forming the desired ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methyl(pyridin-2-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[methyl(pyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMCRRHGXYEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592779
Record name Ethyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249006-32-3
Record name Ethyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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